2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazolidinyl ring, phenyl groups, and a thienyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with thienyl ethylamine to form an intermediate, which is then cyclized with an appropriate reagent to form the imidazolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate: Shares a similar imidazolidinyl structure but differs in the side chains and functional groups.
1,3-Dioxanes and 1,3-Dioxolanes: These compounds have similar cyclic structures but differ in their chemical properties and reactivity.
Uniqueness
2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is unique due to its combination of phenyl, thienyl, and imidazolidinyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-phenyl-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N3O3S/c27-21(24-17-8-3-1-4-9-17)16-20-22(28)26(18-10-5-2-6-11-18)23(29)25(20)14-13-19-12-7-15-30-19/h1-12,15,20H,13-14,16H2,(H,24,27) |
InChI Key |
BOXFYUGMRNVTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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